
Pirarubicin HCl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pirarubicin Hydrochloride is the hydrochloride salt form of pirarubicin, an analogue of the anthracycline antineoplastic antibiotic doxorubicin with antineoplastic activity. Pirarubicin intercalates into DNA and interacts with topoisomerase II, thereby inhibiting DNA replication and repair as well as RNA and protein synthesis. This agent is less cardiotoxic than doxorubicin and exhibits activity against some doxorubicin-resistant cell lines.
Aplicaciones Científicas De Investigación
Enhancing Efficacy in Hepatocellular Carcinoma : Pirarubicin, combined with RIPK1 inhibitors, has shown increased efficacy against hepatocellular carcinoma (HCC) by overcoming drug resistance through the RIPK1-AKT-P21-dependent pathway (Huang et al., 2018).
Reduced Cardiotoxicity in Liposome Form : A liposome form of Pirarubicin (L-THP) demonstrated reduced cardiotoxicity compared to free Pirarubicin (F-THP), which is a significant concern in chemotherapy. L-THP also showed efficacy against lung cancer in vitro (Cong et al., 2012).
Albumin Nanoparticle Formulation : A novel pirarubicin-oleic acid complex albumin nanoparticle (THP-OA-AN) formulation was developed to reduce the toxicity of Pirarubicin while retaining its antitumor efficiency. It showed significantly reduced bone marrow suppression, cardiotoxicity, renal toxicity, and gastrointestinal toxicity (Zhou et al., 2013).
Tumor Targeting Micelles : Micellar formulation of Pirarubicin using styrene-maleic acid copolymer demonstrated potent antitumor activity in liver metastases models, contributing to prolonged survival and reduced tumor microvasculature (Daruwalla et al., 2010).
Autophagy in Bladder Cancer Cells : Pirarubicin induced a protective autophagy response in bladder cancer cells, suggesting that inhibition of autophagy may improve its efficacy in bladder cancer treatments (Li et al., 2015).
Electrochemical Detection : A DNA-based biosensor was developed for the selective detection of Pirarubicin, utilizing its ability to interact with DNA and its electrochemical activity. This biosensor showed high sensitivity and selectivity for Pirarubicin detection (Paziewska−Nowak et al., 2017).
Prevention of Bladder Cancer Recurrence : Intravesical instillation of Pirarubicin was effective in preventing bladder cancer recurrence after surgery, with a significant difference in recurrence rates compared to control groups in clinical studies (Wei, 2009).
Enhancement with LY294002 in Osteosarcoma : LY294002, a pharmacologic inhibitor, combined with Pirarubicin, showed synergistic effects in inhibiting growth, migration, and invasion of osteosarcoma cells, suggesting a potential therapeutic strategy (Long et al., 2014).
Pharmacokinetics Study : A limited sampling strategy was developed for routine pharmacokinetic evaluations of Pirarubicin, essential for dose monitoring in treatments (Marchiset-Leca et al., 2004).
Combination with Gallic Acid in Leukemia : Gallic acid enhanced the anticancer effect of Pirarubicin in leukemia cells, including drug-resistant cells, by impairing cellular energy status and inhibiting P-glycoprotein-mediated drug efflux (Aye et al., 2021).
Propiedades
Nombre del producto |
Pirarubicin HCl |
|---|---|
Fórmula molecular |
C32H38ClNO12 |
Peso molecular |
664.1 g/mol |
Nombre IUPAC |
(7S,9S)-7-[(2R,4S,5S,6S)-4-amino-6-methyl-5-[(2S)-oxan-2-yl]oxyoxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride |
InChI |
InChI=1S/C32H37NO12.ClH/c1-14-31(45-21-8-3-4-9-42-21)17(33)10-22(43-14)44-19-12-32(40,20(35)13-34)11-16-24(19)30(39)26-25(28(16)37)27(36)15-6-5-7-18(41-2)23(15)29(26)38;/h5-7,14,17,19,21-22,31,34,37,39-40H,3-4,8-13,33H2,1-2H3;1H/t14-,17-,19-,21-,22-,31+,32-;/m0./s1 |
Clave InChI |
ZPHYPKKFSHAVOE-QXTSSQDCSA-N |
SMILES isomérico |
C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)O[C@H]6CCCCO6.Cl |
SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)OC6CCCCO6.Cl |
SMILES canónico |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)OC6CCCCO6.Cl |
Sinónimos |
4'-O-tetrahydropyranyladriamycin 4'-O-tetrahydropyranyldoxorubicin 4'-O-tetrapyranyldoxorubicin pirarubicin pirarubicin hydrochloride Théprubicine thepirubicin Theprubicin therarubicin THP-ADM THP-adriamycin THP-DOX THP-doxorubicin |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



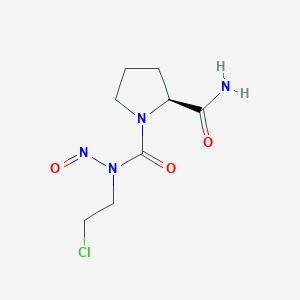


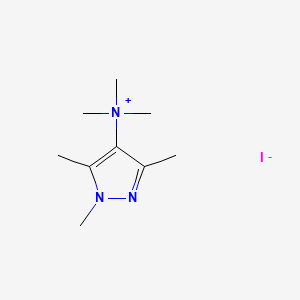
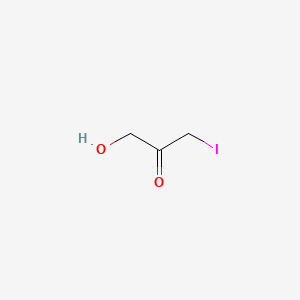

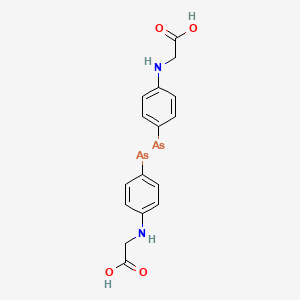
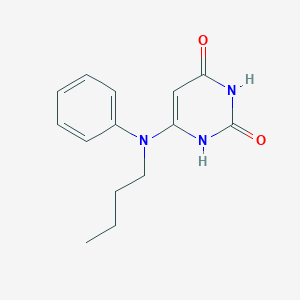
![2-[(4-chlorophenyl)-[2-[5-(4-chlorophenyl)-2-thiazolyl]-5-methyl-3-oxo-1H-pyrazol-4-yl]methyl]propanedinitrile](/img/structure/B1228198.png)
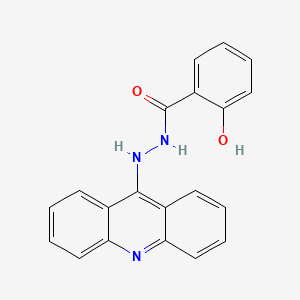
![1-[2-(3,4-dihydro-1H-isoquinolin-2-yl)ethyl]-3-(4-ethylphenyl)urea](/img/structure/B1228201.png)
![N-[1-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)ethyl]-N'-(5-methyl-1,3,4-thiadiazol-2-yl)urea](/img/structure/B1228202.png)
![N-[3-(N-ethylanilino)propyl]-2,4-dimethyl-6-oxo-3-pyrancarboxamide](/img/structure/B1228203.png)
![N-[(R)-[(1R,2R)-2-butylcyclopropyl]-(4-chlorophenyl)methyl]-2-thiophenecarboxamide](/img/structure/B1228205.png)